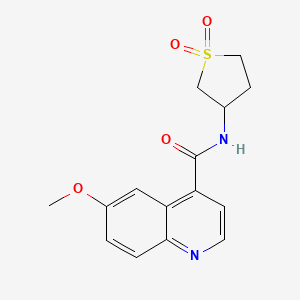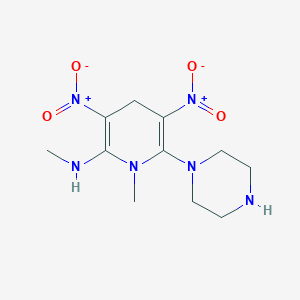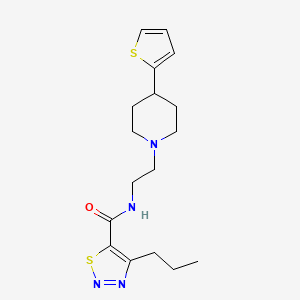
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methoxyquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methoxyquinoline-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as DMQX and is a potent antagonist of the ionotropic glutamate receptor.
Mécanisme D'action
DMQX acts as a competitive antagonist of the ionotropic glutamate receptor by binding to the receptor's active site and preventing the binding of glutamate. This results in the inhibition of ion flow through the receptor, which ultimately leads to the suppression of excitatory neurotransmission.
Biochemical and Physiological Effects:
DMQX has been shown to have significant effects on various biochemical and physiological processes. It has been demonstrated to enhance the activity of GABAergic neurons, which are involved in the regulation of anxiety and stress. Additionally, DMQX has been shown to have neuroprotective effects against glutamate-induced excitotoxicity, which is a process that can lead to neuronal damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMQX is its high selectivity for ionotropic glutamate receptors, which allows for targeted manipulation of these receptors in laboratory experiments. Additionally, DMQX has been shown to have a long half-life, which allows for prolonged and sustained effects. However, one limitation of DMQX is its potential toxicity, which can limit its use in some experimental settings.
Orientations Futures
There are numerous potential future directions for research involving DMQX. One area of interest is the development of novel treatments for neurological disorders that involve glutamate receptor dysfunction. Additionally, DMQX may have potential applications in the development of new drugs for the treatment of addiction and other psychiatric disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of DMQX and its potential applications in various research fields.
Méthodes De Synthèse
The synthesis of DMQX involves the reaction of 6-methoxy-2-nitroquinoline with thioacetic acid followed by reduction with zinc powder. The resulting product is then reacted with ethyl chloroformate and ammonia to yield DMQX.
Applications De Recherche Scientifique
DMQX has been widely used in scientific research due to its ability to selectively block the activity of ionotropic glutamate receptors. These receptors are involved in various physiological processes, including learning and memory, and their dysfunction has been implicated in numerous neurological disorders. DMQX has been used to study the role of glutamate receptors in these disorders and to develop potential treatments.
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-6-methoxyquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-11-2-3-14-13(8-11)12(4-6-16-14)15(18)17-10-5-7-22(19,20)9-10/h2-4,6,8,10H,5,7,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWBSERLWKLHRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)NC3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methoxyquinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2,2-Difluoro-1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2854612.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2854614.png)
![Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2854616.png)
![methyl 5-((8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2854618.png)

![N-(4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2854620.png)

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2854623.png)

![N-[1-(3-Phenylpropanoyl)piperidin-4-yl]oxirane-2-carboxamide](/img/structure/B2854628.png)

![N-(3-acetamidophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2854631.png)